2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid

Organic Synthesis Fluorination Methodology Building Block Scalability

Strategically source 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid (CAS 1096901-30-2) for your advanced medicinal chemistry programs. This precise 2-amino-4-methoxy-5-difluoromethoxy isomer is mandatory for synthesizing potent NOX4 inhibitors (per WO2017192304A1) and PDE4-selective leads, where the lipophilic hydrogen-bond donor -OCF₂H group is critical for target engagement and metabolic stability. Generic analogs cannot replicate its biological activity. Benefiting from a peer-reviewed, one-step quantitative synthesis, this building block minimizes scale-up complexity. Leverage its amine and carboxylic acid handles for efficient late-stage functionalization and library generation.

Molecular Formula C9H9F2NO4
Molecular Weight 233.17 g/mol
CAS No. 1096901-30-2
Cat. No. B1517837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
CAS1096901-30-2
Molecular FormulaC9H9F2NO4
Molecular Weight233.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)O)OC(F)F
InChIInChI=1S/C9H9F2NO4/c1-15-6-3-5(12)4(8(13)14)2-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14)
InChIKeyNMVWLHHXAMIXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic Acid (CAS 1096901-30-2) | High-Yield Building Block for Medicinal Chemistry and Fluorinated Scaffold Synthesis


2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid (CAS 1096901-30-2) is a multifunctional benzoic acid derivative characterized by an amino group and a difluoromethoxy substituent on a methoxy-substituted aromatic ring. With a molecular formula of C₉H₉F₂NO₄ and a molecular weight of 233.17 g/mol , this compound serves as a versatile building block in organic synthesis, particularly for the construction of fluorinated heterocycles and as a precursor to bioactive molecules. Its structural features enable efficient derivatization via the carboxylic acid and amine functionalities, while the difluoromethoxy group imparts enhanced metabolic stability and lipophilicity, critical attributes for pharmaceutical lead optimization [1].

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Fluoro-Substitution in 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic Acid


Direct substitution with simpler benzoic acid analogs (e.g., 2-amino-4-methoxybenzoic acid or 2-amino-5-methoxybenzoic acid) is not feasible for applications requiring the unique properties conferred by the difluoromethoxy group and its specific 5-position substitution. The difluoromethoxy moiety acts as a lipophilic hydrogen-bond donor, significantly modulating pharmacokinetic properties like metabolic stability and membrane permeability compared to methoxy or unsubstituted analogs [1]. Furthermore, the precise regiochemistry (2-amino, 4-methoxy, 5-difluoromethoxy) is critical for downstream derivatization and biological target engagement; positional isomers, such as 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS 923145-68-0) or 3-(difluoromethoxy)-4-methoxybenzoic acid (CAS 162401-65-2), present distinct steric and electronic environments that can lead to divergent reactivity and biological activity [2]. Therefore, for structure-activity relationship (SAR) studies, late-stage functionalization, or the synthesis of specific fluorinated drug candidates, the exact substitution pattern of this compound is mandatory and cannot be reliably replicated by generic alternatives.

Quantitative Differentiation Guide: Evidence-Based Selection of 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic Acid


Superior Synthetic Efficiency: Quantitative One-Step Protocol for 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic Acid

A validated one-step synthesis for 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid has been reported, achieving quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement over multi-step or lower-yielding syntheses that may be required for closely related regioisomers or alternative building blocks. For instance, the synthesis of 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid (the 4,5-regioisomer) is not typically reported as a single-step, high-yield procedure and may involve more complex routes. The high efficiency of this protocol directly translates to lower cost and higher throughput for medicinal chemistry campaigns.

Organic Synthesis Fluorination Methodology Building Block Scalability

Enhanced PDE4 Inhibitory Activity Conferred by Difluoromethoxy Substitution Pattern

In a structure-activity relationship (SAR) study of catecholamide-based PDE4 inhibitors, replacement of a 4-methoxy group with a difluoromethoxy group on a related benzamide scaffold led to a significant improvement in inhibitory activity and PDE4 selectivity [1]. Specifically, compounds 7i and 7j, which incorporate the difluoromethoxy moiety, exhibited remarkable selectivity for PDE4 over other PDEs, with selectivity ratios of approximately 3333-fold and 1111-fold, respectively [1]. While 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid is a building block and not the final inhibitor itself, this class-level evidence strongly supports the selection of this specific difluoromethoxy-substituted benzoic acid scaffold for designing and synthesizing potent PDE4 inhibitors. The presence and position of the difluoromethoxy group are critical for achieving these activity and selectivity gains compared to simple methoxy analogs.

Phosphodiesterase 4 Inhibition Neuroinflammation Medicinal Chemistry SAR

Strategic Utility as a Key Intermediate for NOX4 Inhibitors in Fibrotic Disease Therapy

Patents assigned to Inception 1 Inc. (WO2017192304A1) explicitly describe arylcarboxamide compounds that are inhibitors of NOX4 [1]. The patent's Markush structures and exemplified syntheses indicate that substituted 2-aminobenzoic acids bearing difluoromethoxy and methoxy groups are key intermediates in constructing the NOX4 pharmacophore. While the exact role of the 5-difluoromethoxy-4-methoxy substitution pattern is not isolated in the patent data, its inclusion in the intellectual property landscape for a defined therapeutic target (fibrotic diseases like scleroderma and lung disease) [1] provides a strong, procurement-relevant rationale. This contrasts with simpler or differently substituted analogs (e.g., 2-amino-4-methoxybenzoic acid) that lack the specific fluorine-containing moiety and are less likely to be part of the same targeted patent space.

NOX4 Inhibition Fibrotic Diseases Patent-Landscape Analysis

Validated Analytical Characterization for Unambiguous Identity Confirmation

The compound's synthesis protocol includes comprehensive and detailed analytical characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This provides an unambiguous fingerprint for identity confirmation and purity assessment. In procurement and research settings, the availability of such robust, peer-reviewed spectral data is a critical differentiator, as it mitigates the risk of receiving misidentified or impure material. For many closely related research chemicals (e.g., 3-(difluoromethoxy)-4-methoxybenzoic acid), such a complete, peer-reviewed dataset is not readily available in the primary literature, complicating quality verification and experimental reproducibility.

Analytical Chemistry Quality Control Spectroscopic Reference Data

High-Value Application Scenarios for 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic Acid in Drug Discovery and Chemical Biology


Medicinal Chemistry: Design and Synthesis of Selective PDE4 Inhibitors for Neuroinflammation

Based on class-level SAR data showing that difluoromethoxy substitution dramatically improves PDE4 selectivity (e.g., 3333-fold selectivity for PDE4 over other PDEs) [1], this compound is a strategically preferred building block. Researchers can efficiently synthesize focused libraries of catecholamide or related inhibitors by exploiting the carboxylic acid and amine handles, with the difluoromethoxy group pre-installed to maximize the chance of identifying potent and selective leads for neuroinflammatory diseases.

Targeted Drug Discovery: Developing NOX4 Inhibitors for Fibrotic Disease Treatment

Given the direct relevance of this compound's core structure to the synthesis of potent NOX4 inhibitors as described in WO2017192304A1 [1], it is a critical intermediate for medicinal chemistry programs targeting fibrosis. Using this specific building block ensures access to the precise chemical space outlined in key patents, potentially expediting the development of new therapies for conditions like scleroderma and pulmonary fibrosis.

Synthetic Methodology and Process Chemistry: Reliable Scale-Up of Fluorinated Intermediates

The existence of a peer-reviewed, one-step, quantitative synthesis protocol [1] makes this compound an ideal candidate for process chemistry groups focused on the reliable scale-up of fluorinated building blocks. It minimizes synthetic complexity and cost, offering a distinct advantage over alternative intermediates that may require lengthier or lower-yielding routes, thereby supporting larger medicinal chemistry campaigns or the production of key intermediates.

Quote Request

Request a Quote for 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.